Atopaxar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atopaxar is a small molecule drug classified as a potent and selective thrombin receptor antagonist []. This means it interferes with the action of thrombin, a protein essential for blood clotting. In scientific research, Atopaxar holds potential applications in understanding and potentially treating various conditions associated with blood clotting. Here's a breakdown of some key areas:

Antiplatelet Therapy

Thrombin plays a crucial role in platelet activation, which is the process by which platelets clump together to form blood clots. Atopaxar, by blocking thrombin receptors on platelets, can inhibit this activation and potentially reduce the risk of blood clots []. Researchers have explored Atopaxar's effectiveness in preventing major adverse cardiovascular events (MACE) in patients with acute coronary syndromes (ACS) like unstable angina or non-ST-segment elevation myocardial infarction (NSTEMI) []. While initial trials showed some promise, larger studies haven't demonstrated a clear benefit in reducing MACE compared to standard antiplatelet therapies [].

Understanding Thrombosis Mechanisms

Atopaxar can be a valuable tool in scientific research to investigate the specific role of thrombin receptors in different models of thrombosis (blood clot formation). Researchers can use Atopaxar to compare clotting patterns in the presence and absence of the drug, helping to elucidate the complex mechanisms involved in thrombosis []. This knowledge can be crucial for developing new and targeted antithrombotic therapies.

Exploring New Therapeutic Applications

Beyond its potential use in antiplatelet therapy, Atopaxar's ability to modulate thrombin signaling has sparked interest in other research areas. Some studies have explored its effects on vascular smooth muscle cell proliferation, which could be relevant in conditions like atherosclerosis []. Additionally, researchers are investigating the potential role of Atopaxar in cancer as thrombin signaling may play a role in tumor growth and metastasis.

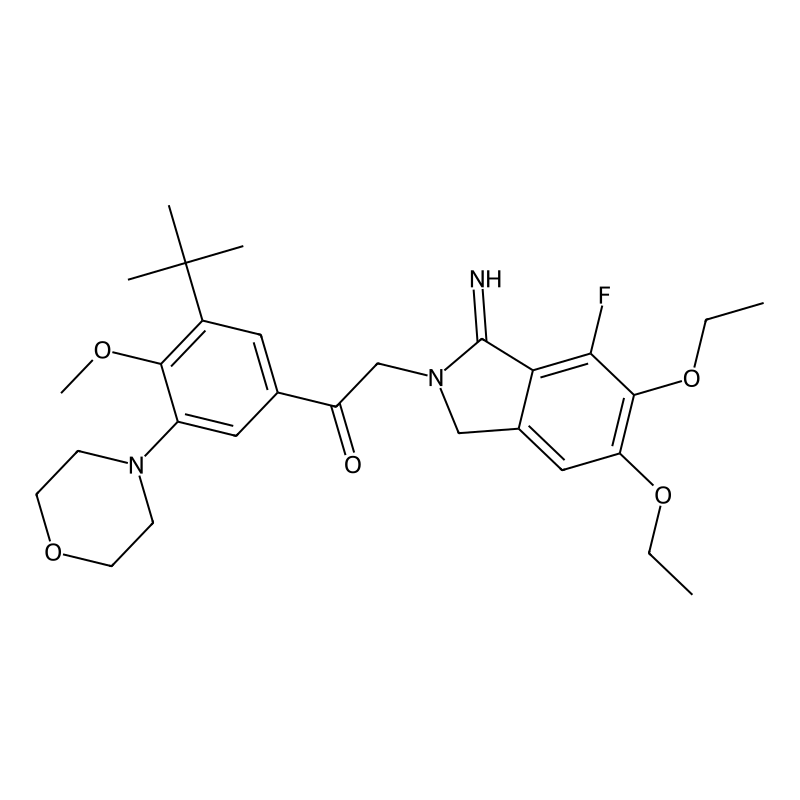

Atopaxar is a small molecule compound classified as a reversible protease-activated receptor-1 antagonist, primarily targeting the thrombin receptor on platelets. Its chemical structure is defined as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl) ethanone hydrobromide, with a molecular weight of approximately 608.54 Da. Atopaxar is designed to inhibit platelet aggregation by blocking the action of thrombin, thereby preventing thrombus formation in conditions such as coronary artery disease and acute coronary syndrome .

Atopaxar functions by binding to the tethered ligand binding site of the protease-activated receptor-1, which is a G protein-coupled receptor on platelets. This interaction prevents thrombin from activating the receptor, leading to inhibition of platelet activation and aggregation. The compound exhibits competitive and reversible inhibition characteristics, allowing for a controlled modulation of its effects .

Atopaxar has demonstrated significant biological activity in inhibiting thrombin-induced platelet aggregation. In clinical studies, it achieved up to 92% inhibition of platelet aggregation induced by thrombin receptor-activating peptide at therapeutic doses. The onset of action for atopaxar is approximately 3.5 hours, with a half-life of about 23 hours, making it suitable for once-daily dosing in therapeutic applications . The compound has shown minimal effects on platelet aggregation induced by other agonists such as adenosine diphosphate or collagen .

Atopaxar is primarily being investigated for its applications in treating cardiovascular diseases, particularly coronary artery disease and acute coronary syndrome. Its ability to inhibit platelet aggregation makes it a potential therapeutic agent in preventing thromboembolic events associated with these conditions . The drug is currently in phase II clinical trials, exploring its efficacy and safety profile compared to existing antiplatelet therapies .

Interaction studies have shown that atopaxar can significantly enhance the effects of other antiplatelet agents like clopidogrel when used in combination therapy. This synergistic effect may provide a more robust approach to managing patients at high risk for thrombotic events. Additionally, atopaxar is metabolized predominantly by cytochrome P450 3A4 enzymes, indicating potential drug-drug interactions with other medications that are substrates or inhibitors of this metabolic pathway .

Atopaxar shares similarities with other protease-activated receptor antagonists such as vorapaxar and elinogrel. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Onset of Action | Half-Life | IC50 (Thrombin-Induced Aggregation) | Development Status |

|---|---|---|---|---|---|

| Atopaxar | Competitive and reversible antagonist | ~3.5 hours | 23 hours | 64 nM | Phase II |

| Vorapaxar | Competitive and reversible antagonist | ~2 hours | 311 hours | 47 nM | Phase III |

| Elinogrel | Reversible antagonist | ~4 hours | 12 hours | Not specified | Phase II |

Atopaxar's shorter half-life and slower onset compared to vorapaxar make it unique among these compounds, potentially offering benefits in specific clinical scenarios where rapid reversibility is advantageous .

Atopaxar, with molecular formula C29H38FN3O5 and molecular weight 527.6 grams per mole, represents a complex pharmaceutical compound requiring sophisticated synthetic approaches [1] [2]. The compound, also known by its developmental designation E5555, is chemically identified as 2-(5,6-diethoxy-7-fluoro-1,3-dihydro-1-imino-2H-isoindol-2-yl)-1-[3-(1,1-dimethylethyl)-4-methoxy-5-(4-morpholinyl)phenyl]-ethanone [3] [1].

The synthetic pathways for Atopaxar production involve sophisticated organic synthesis methodologies that build upon established pharmaceutical synthesis principles. Research into synthetic route development has demonstrated that modern pharmaceutical compounds like Atopaxar require multi-step synthesis strategies incorporating both traditional and contemporary approaches [4] [5]. The construction of the core isoindolinone structure represents a critical component of the synthetic pathway, requiring precise control of stereochemistry and functional group tolerance [6].

Contemporary synthetic approaches for similar pharmaceutical compounds have increasingly emphasized the importance of convergent synthesis strategies, where complex molecular fragments are prepared independently and subsequently coupled through carefully orchestrated reactions [7]. In the case of protease-activated receptor antagonists like Atopaxar, the synthetic route typically involves the preparation of two primary structural components: the substituted isoindolinone moiety and the morpholine-containing aromatic fragment [6] [8].

The development of efficient synthetic routes for pharmaceutical compounds has been driven by the need to optimize atom economy, reduce waste generation, and improve overall synthetic efficiency [9] [10]. Modern pharmaceutical synthesis increasingly relies on catalytic processes that enable selective transformations under mild conditions, thereby preserving sensitive functional groups present in complex molecules like Atopaxar [4] [11].

Optimization of Reaction Conditions and Yield Enhancement

Reaction condition optimization represents a critical aspect of pharmaceutical synthesis, particularly for complex molecules like Atopaxar where multiple functional groups must be maintained throughout the synthetic sequence [12] [13]. The optimization process typically involves systematic variation of key parameters including temperature, reaction time, solvent selection, catalyst loading, and reagent stoichiometry [14] [15].

Design of experiments methodologies have emerged as powerful tools for pharmaceutical synthesis optimization, enabling systematic exploration of reaction parameter space while minimizing experimental burden [15]. These statistical approaches allow synthetic chemists to identify optimal reaction conditions by constructing mathematical models that describe the relationship between input variables and reaction outcomes such as yield, selectivity, and product purity [13] [15].

Multi-task learning approaches have demonstrated significant potential for accelerating reaction optimization in pharmaceutical synthesis [16] [17] [18]. These computational methodologies leverage historical reaction data to predict optimal conditions for new transformations, potentially reducing the number of experiments required for process optimization by up to 98 percent compared to traditional approaches [19]. For complex pharmaceutical intermediates, such optimization strategies can dramatically reduce development timelines and material consumption [17] [18].

The implementation of continuous flow chemistry has revolutionized pharmaceutical synthesis by enabling precise control of reaction parameters and facilitating rapid screening of reaction conditions [10]. Flow-based synthesis platforms allow for real-time monitoring of reaction progress and automated adjustment of parameters to maintain optimal conditions [17]. This technology has proven particularly valuable for pharmaceutical synthesis where precious starting materials must be used efficiently [17] [18].

Computational chemistry and in silico modeling have become increasingly important tools for predicting optimal reaction conditions before experimental implementation [10]. These approaches enable researchers to explore vast parameter spaces computationally, identifying promising reaction conditions and potential side reactions that might otherwise be overlooked [10]. Machine learning algorithms can analyze large datasets to identify patterns and correlations that traditional optimization methods might miss [10].

Analytical Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Diffraction)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing pharmaceutical compounds like Atopaxar, providing detailed structural information through analysis of nuclear spin interactions with magnetic fields [20] [21]. For complex pharmaceutical molecules, NMR spectroscopy enables determination of molecular connectivity, stereochemistry, and conformational dynamics [20]. High-field NMR instruments operating at frequencies of 600 MHz to 1 GHz provide the resolution necessary to distinguish between closely related structural features in pharmaceutical compounds [20].

The characterization of pharmaceutical compounds by NMR requires careful consideration of sample preparation and experimental parameters to ensure accurate structural determination [20]. For compounds like Atopaxar containing multiple functional groups, comprehensive NMR analysis typically involves acquisition of one-dimensional proton and carbon-13 spectra, as well as two-dimensional correlation experiments that establish connectivity between different parts of the molecule [20]. The presence of fluorine in Atopaxar necessitates additional fluorine-19 NMR analysis to confirm the chemical environment of this heteroatom [20].

Mass Spectrometry

Mass spectrometry provides critical molecular weight determination and structural information for pharmaceutical compounds through analysis of mass-to-charge ratios of ionized molecular fragments [22] [21]. For Atopaxar characterization, electrospray ionization mass spectrometry enables gentle ionization of the intact molecule, allowing determination of the molecular ion peak and fragmentation patterns that confirm structural features [22] [21].

High-resolution mass spectrometry instruments, including time-of-flight and orbitrap analyzers, provide accurate mass measurements with precision better than one part per million, enabling unambiguous molecular formula determination [21]. For pharmaceutical compounds like Atopaxar, tandem mass spectrometry experiments provide detailed fragmentation patterns that confirm structural connectivity and identify potential impurities or degradation products [22] [21].

The coupling of liquid chromatography with mass spectrometry has become essential for pharmaceutical analysis, enabling separation and identification of closely related compounds or synthetic intermediates [21]. For pharmaceutical development, mass spectrometry provides quantitative analysis capabilities necessary for monitoring reaction progress and determining product purity [23].

X-ray Diffraction

X-ray diffraction represents the gold standard analytical technique for structural characterization of crystalline pharmaceutical compounds, providing definitive information about molecular conformation and crystal packing [24] [25]. For pharmaceutical compounds like Atopaxar, X-ray diffraction analysis enables determination of polymorphic forms, which can significantly impact bioavailability and stability [24].

The application of X-ray diffraction in pharmaceutical development extends beyond simple structural determination to include quantitative analysis of crystallinity, polymorphic screening, and stability studies [24]. Modern X-ray diffraction instruments enable analysis of small sample quantities, making the technique practical for characterizing precious pharmaceutical intermediates during synthesis development [25].

Powder X-ray diffraction provides particularly valuable information for pharmaceutical compounds, enabling identification of crystalline phases and quantification of amorphous content [24] [25]. For pharmaceutical development, real-time X-ray diffraction monitoring can track structural changes during processing or storage, providing critical information for formulation development [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Thrombin

F2R (PAR1) [HSA:2149] [KO:K03914]

Other CAS

Wikipedia

Dates

2: Wurster T, May AE. Atopaxar. A novel player in antiplatelet therapy? Hamostaseologie. 2012;32(3):228-33. doi: 10.5482/HAMO-12-05-0009. PubMed PMID: 22859265.

3: O'Donoghue ML, Bhatt DL, Flather MD, Goto S, Angiolillo DJ, Goodman SG, Zeymer U, Aylward PE, Montalescot G, Ziecina R, Kobayashi H, Ren F, Wiviott SD. Atopaxar and its effects on markers of platelet activation and inflammation: results from the LANCELOT CAD program. J Thromb Thrombolysis. 2012 Jul;34(1):36-43. doi: 10.1007/s11239-012-0750-6. PubMed PMID: 22653705.

4: Kogushi M, Matsuoka T, Kuramochi H, Murakami K, Kawata T, Kimura A, Chiba K, Musha T, Suzuki S, Kawahara T, Kajiwara A, Hishinuma I. Oral administration of the thrombin receptor antagonist E5555 (atopaxar) attenuates intimal thickening following balloon injury in rats. Eur J Pharmacol. 2011 Sep;666(1-3):158-64. doi: 10.1016/j.ejphar.2011.05.034. Epub 2011 May 27. PubMed PMID: 21635884.

5: O'Donoghue ML, Bhatt DL, Wiviott SD, Goodman SG, Fitzgerald DJ, Angiolillo DJ, Goto S, Montalescot G, Zeymer U, Aylward PE, Guetta V, Dudek D, Ziecina R, Contant CF, Flather MD; LANCELOT-ACS Investigators. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial. Circulation. 2011 May 3;123(17):1843-53. doi: 10.1161/CIRCULATIONAHA.110.000786. Epub 2011 Apr 18. PubMed PMID: 21502577.

6: Wiviott SD, Flather MD, O'Donoghue ML, Goto S, Fitzgerald DJ, Cura F, Aylward P, Guetta V, Dudek D, Contant CF, Angiolillo DJ, Bhatt DL; LANCELOT-CAD Investigators. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial. Circulation. 2011 May 3;123(17):1854-63. doi: 10.1161/CIRCULATIONAHA.110.001404. Epub 2011 Apr 18. PubMed PMID: 21502571.

7: Kogushi M, Matsuoka T, Kawata T, Kuramochi H, Kawaguchi S, Murakami K, Hiyoshi H, Suzuki S, Kawahara T, Kajiwara A, Hishinuma I. The novel and orally active thrombin receptor antagonist E5555 (Atopaxar) inhibits arterial thrombosis without affecting bleeding time in guinea pigs. Eur J Pharmacol. 2011 Apr 25;657(1-3):131-7. doi: 10.1016/j.ejphar.2011.01.058. Epub 2011 Feb 4. PubMed PMID: 21300059.

8: Goto S, Ogawa H, Takeuchi M, Flather MD, Bhatt DL; J-LANCELOT (Japanese-Lesson from Antagonizing the Cellular Effect of Thrombin) Investigators. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease. Eur Heart J. 2010 Nov;31(21):2601-13. doi: 10.1093/eurheartj/ehq320. Epub 2010 Aug 30. PubMed PMID: 20805115; PubMed Central PMCID: PMC2966970.

Explore Compound Types